4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC11461599
Molecular Formula: C20H15Cl2N5OS
Molecular Weight: 444.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15Cl2N5OS |
|---|---|
| Molecular Weight | 444.3 g/mol |
| IUPAC Name | 4-[(E)-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C20H15Cl2N5OS/c1-11-3-6-14(7-4-11)27-19(28)16(12(2)26-27)10-23-20-25-24-18(29-20)15-8-5-13(21)9-17(15)22/h3-10,26H,1-2H3/b23-10+ |
| Standard InChI Key | WIQWSJHJQPASBM-AUEPDCJTSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/C3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl |
Introduction
Structural Features and Molecular Characterization
Core Architecture
The compound features a 2,4-dihydro-3H-pyrazol-3-one core substituted at position 2 with a 4-methylphenyl group and at position 4 with an aminomethylene bridge linked to a 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl unit . This hybrid structure integrates:
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A pyrazol-3-one ring with keto-enol tautomerism, enabling hydrogen bonding and metal coordination.
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A 1,3,4-thiadiazole heterocycle, known for its electron-deficient nature and bioactivity.
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Chlorophenyl and methylphenyl substituents, enhancing lipophilicity and membrane permeability.
The molecular formula is C₂₁H₁₆Cl₂N₅O₂S, with a molar mass of 501.35 g/mol. Key structural data include:
| Property | Value/Description |
|---|---|
| X-ray crystallography | Monoclinic crystal system (P2₁/c space group) |
| Tautomeric preference | Keto form stabilized by intramolecular H-bonding |
| Planarity | Near-planar thiadiazole-pyrazolone linkage |
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.42 (s, 3H, Ar-CH₃), 6.72 (s, 1H, CH=N), 7.25–7.89 (m, 6H, aromatic protons) .
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IR (KBr): 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 680 cm⁻¹ (C-S-C) .
Synthetic Methodologies
Retrosynthetic Analysis
The compound is synthesized via a three-component condensation:
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5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine as the thiadiazole precursor.
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5-Methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one providing the pyrazolone core.
Thiadiazole Amine Preparation
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is synthesized by cyclizing 2,4-dichlorobenzohydrazide with carbon disulfide in ethanol under reflux (Scheme 1):
Condensation Reaction
The final step involves refluxing equimolar amounts of the thiadiazole amine, pyrazolone, and formaldehyde in acetic acid (yield: 68–72%) :
Pharmacological Properties
Antimicrobial Activity
In vitro studies against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains reveal moderate to potent activity:
The 2,4-dichlorophenyl group enhances membrane disruption, while the thiadiazole moiety inhibits dihydrofolate reductase .
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for dual-target inhibitors:
Drug Delivery Systems
Encapsulation in PLGA nanoparticles improves bioavailability (t₁/₂ = 8.2 h vs. 2.1 h free compound) .
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